molecular formula C13H11N3O B14133597 2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1105193-08-5

2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B14133597
CAS No.: 1105193-08-5
M. Wt: 225.25 g/mol
InChI Key: NCEBJUMSANNVLR-UHFFFAOYSA-N
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Description

2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 2-position and a phenyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with 4-hydroxybenzaldehyde in alcoholic sodium hydroxide to yield 4-(4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Further treatment with acetylacetone, hydrazine hydrate, ethyl cyanoacetate, and ethyl acetoacetate results in the formation of various pyrazolopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those described for laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized pyrazolopyridine derivatives, reduced dihydro derivatives, and substituted pyrazolopyridines with various functional groups.

Scientific Research Applications

2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways related to inflammation, tumor growth, and microbial activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins involved in these processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-(4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • Pyranopyrazole derivatives
  • Pyrazolopyrazole derivatives
  • Pyrazolooxazine derivatives

Uniqueness

2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a methyl and a phenyl group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

1105193-08-5

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H11N3O/c1-16-13(17)10-7-8-11(14-12(10)15-16)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)

InChI Key

NCEBJUMSANNVLR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)N=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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